molecular formula C15H15NO2 B14385582 6-({[1-(2-Hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one CAS No. 89985-54-6

6-({[1-(2-Hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one

Cat. No.: B14385582
CAS No.: 89985-54-6
M. Wt: 241.28 g/mol
InChI Key: XLWUDOUQMPKKHU-UHFFFAOYSA-N
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Description

6-({[1-(2-Hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a cyclohexa-2,4-dien-1-one core with a 1-(2-hydroxyphenyl)ethylamino substituent, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[1-(2-Hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one typically involves the condensation of 2-hydroxyacetophenone with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis. Industrial production would involve optimizing reaction conditions to maximize yield and minimize costs, as well as implementing purification techniques to ensure the final product meets required specifications.

Chemical Reactions Analysis

Types of Reactions

6-({[1-(2-Hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions produce hydroquinone derivatives. Substitution reactions can lead to a wide range of functionalized products.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its unique structure makes it a candidate for studying interactions with biological molecules, such as proteins and enzymes.

    Medicine: The compound’s potential bioactivity is of interest for the development of new pharmaceuticals and therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-({[1-(2-Hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to form specific interactions with these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-({[1-(2-Hydroxyphenyl)ethyl]amino}methylidene)-4-nitrocyclohexa-2,4-dien-1-one: A similar compound with a nitro group, which may exhibit different reactivity and properties.

    2,6-di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,4-dien-1-one: Another related compound with tert-butyl and methoxy substituents, affecting its chemical behavior.

Uniqueness

6-({[1-(2-Hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one is unique due to its specific substituents and the resulting chemical properties

Properties

CAS No.

89985-54-6

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

2-[1-(2-hydroxyphenyl)ethyliminomethyl]phenol

InChI

InChI=1S/C15H15NO2/c1-11(13-7-3-5-9-15(13)18)16-10-12-6-2-4-8-14(12)17/h2-11,17-18H,1H3

InChI Key

XLWUDOUQMPKKHU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1O)N=CC2=CC=CC=C2O

Origin of Product

United States

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